2-(3,4,5-Trifluorophenyl)-2-pentanol
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Overview
Description
2-(3,4,5-Trifluorophenyl)-2-pentanol is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)-2-pentanol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The resulting intermediate is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature conditions, and efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trifluorophenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: 2-(3,4,5-Trifluorophenyl)-2-pentanone.
Reduction: 2-(3,4,5-Trifluorophenyl)-pentane.
Substitution: Various substituted trifluorophenyl derivatives.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)-2-pentanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)-2-pentanol is primarily influenced by the trifluorophenyl group, which imparts unique electronic properties to the molecule. This group can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
- 2-(3,4-Difluorophenyl)-2-pentanol
- 2-(3,5-Difluorophenyl)-2-pentanol
- 2-(3,4,5-Trifluorophenyl)-2-butanol
Comparison: 2-(3,4,5-Trifluorophenyl)-2-pentanol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly enhances its electron-withdrawing capability compared to similar compounds with fewer fluorine atoms. This results in distinct reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-3-4-11(2,15)7-5-8(12)10(14)9(13)6-7/h5-6,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVDJUZQFPLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C(=C1)F)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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